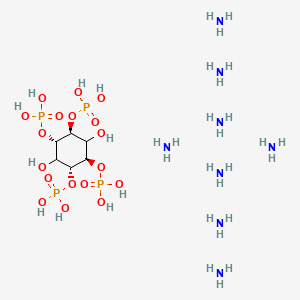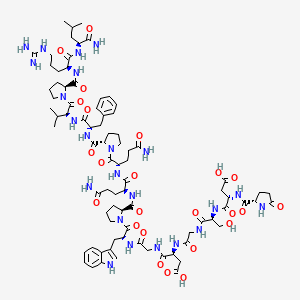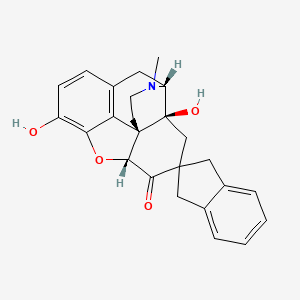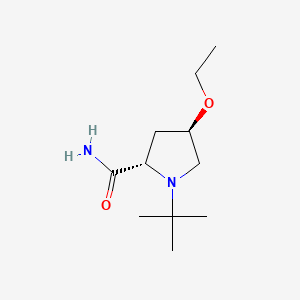
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt, with the empirical formula C6H16O18P4 · xNH3, is an organic compound . It has a molecular weight of 500.08 (free acid basis) .
Molecular Structure Analysis
The molecular structure of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is represented by the SMILES stringN.O[C@H]1C@@H(O)=O)C@H(O)=O)C@@HC@H(O)=O)[C@H]1OP(O)(O)=O . Chemical Reactions Analysis
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt largely acts as an intermediate, serving as a substrate for inositol-1,3,4,6-tetraphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetraphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate .Physical And Chemical Properties Analysis
The compound has a storage temperature of -20°C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Regulation of Intracellular Calcium
This compound is a precursor of inositol 1,3,4-trisphosphate and it increases the entry of calcium across the plasma membrane . It is proposed to be a regulator of intracellular calcium by controlling the plasma membrane transport of calcium ions .
Inhibition of Damaging Iron-Catalyzed Redox Reactions
It has been reported to suppress damaging iron-catalyzed redox reactions . This property makes it a potential candidate for research in oxidative stress-related conditions.
Inositols Depletion and Resistance
Inositols, including myo-Inositol, are involved in several biochemical and metabolic functions in different organs and tissues . Alterations in the mechanisms that regulate cellular and tissue homeostasis of myo-Ins levels can lead to a reduction of inositols levels, exposing patients to several pathological conditions .
Therapeutic Strategies for Inositols Depletion
A deeper knowledge of the main mechanisms involved in cellular inositols depletion may add new insights for developing tailored therapeutic approaches . This includes shaping the dosages and the route of administration, with the aim to develop efficacious and safe approaches counteracting inositols depletion-induced pathological events .
Role in Metabolic and Hormonal Modulation
Myo-Ins is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . This makes it a potential target for research in endocrine disorders.
Potential Therapeutic Benefits in Animal Models
Several inhibitors of IP6K have been developed and have demonstrated therapeutic benefits in animal models, such as lowering body weight, reducing blood glucose, and attenuating myocardial injury .
Mécanisme D'action
Target of Action
The primary target of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the Inositol (1,4,5)P3 receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt interacts with its target by stimulating the mobilization of intracellular calcium . It is suggested that this compound may recognize and exhibit its calcium-releasing activity through the Inositol (1,4,5)P3 receptor .
Biochemical Pathways
This compound largely acts as an intermediate in the biochemical pathway. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetrakisphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate . These inositol pentaphosphates can be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, or phytic acid, which serves diverse roles in eukaryotic tissues .
Result of Action
The result of the action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the release of intracellular calcium . This release of calcium can have various effects depending on the cell type and the physiological context.
Action Environment
The action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is influenced by the intracellular environment. For example, it is described to accumulate in angiotensin II-stimulated cells
Safety and Hazards
While specific safety and hazards information for this compound was not found in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Propriétés
IUPAC Name |
azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H40N8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B588641.png)







![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)